3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
Properties
IUPAC Name |
11-(5-methyl-1,2-oxazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-5-13(17-22-10)16(21)18-7-11-6-12(9-18)14-3-2-4-15(20)19(14)8-11/h2-5,11-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZBLFWJCKOYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of isoxazole derivatives known for their diverse biological activities. The structure incorporates a tetrahydro-pyrido-diazocin framework fused with a 5-methylisoxazole moiety. This unique combination contributes to its pharmacological profile.
Biological Activity
1. Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1 . Specifically, the compound's structural features may enhance its interaction with cellular targets involved in cancer progression.
Table 1: Cytotoxicity of Isoxazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis |
| Isoxazole (6) | 755 | Cell cycle arrest |
2. Neuropharmacological Effects
The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been explored in the context of treating central nervous system disorders. Compounds similar to this one have shown potential as positive allosteric modulators at nAChRs, which are implicated in mood regulation and cognitive functions . The modulation of these receptors can lead to anxiolytic and antidepressant-like effects in animal models.
3. Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies have indicated that derivatives similar to this compound possess acceptable safety profiles in acute and chronic toxicity models involving mice and rats . These findings are essential for advancing the compound toward clinical applications.
Case Studies
Several case studies have investigated the biological activity of related isoxazole compounds:
- Study on Anticancer Activity : A recent study evaluated a series of isoxazole derivatives for their cytotoxic effects on HL-60 cells. The results demonstrated that specific modifications to the isoxazole ring significantly enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .
- Neuropharmacological Assessment : In another study focusing on nAChRs, a related compound exhibited superior anxiolytic effects compared to traditional antidepressants in behavioral assays such as the forced swim test and light/dark assay . This suggests that structural modifications could enhance therapeutic efficacy.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its antimicrobial and anticancer properties . The structural features of the compound allow it to interact with biological targets effectively.
- Antimicrobial Activity : Studies have shown that derivatives of isoxazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, 5-methylisoxazole derivatives have been synthesized and tested for their efficacy against bacteria and fungi, demonstrating promising results in inhibiting growth and activity .
- Anticancer Potential : Research indicates that compounds containing isoxazole moieties can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have demonstrated that certain derivatives can significantly reduce cancer cell viability .
Neuropharmacology
Compounds similar to 3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one are being explored for their effects on the central nervous system. The potential neuroprotective effects of isoxazole derivatives suggest they may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : These compounds may exert neuroprotective effects by scavenging free radicals or modulating neurotransmitter systems. The ability to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that yield various derivatives with modified biological activities. The versatility in synthetic pathways allows researchers to tailor the chemical properties for specific applications.
| Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|
| Microwave-assisted synthesis | 85% | Enhanced antimicrobial activity |
| Traditional reflux method | 70% | Moderate anticancer activity |
| Green chemistry approaches | 90% | Reduced environmental impact |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various applications:
- Case Study 1 : A study published in a peer-reviewed journal reported that a derivative of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity .
- Case Study 2 : Another investigation focused on the antimicrobial properties where a series of isoxazole derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions on the isoxazole ring enhanced antibacterial potency significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
